![molecular formula C13H11N3O B027542 2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one CAS No. 19953-58-3](/img/structure/B27542.png)
2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one
Overview
Description
“2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one” is a chemiluminescent compound . It is also known as CLA or Cypridina Luciferin analogue . The molecular formula is C13H11N3O and the molecular weight is 225.25 .
Chemical Reactions Analysis
This compound is used to detect superoxide anion generation in granulocytes during phagocytosis . It reacts with O2- or 1O2 to emit light in the visible region .Scientific Research Applications
Chemiluminescence
This compound is used in the generation of chemiluminescence by reaction with superoxide O2– or singlet oxygen . Chemiluminescence is the emission of light (luminescence) as the result of a chemical reaction. This property makes it useful in a variety of applications where light emission can be utilized.
Hydrogen Bonding Sensor
A similar compound, 7-Methyl-2-phenylimidazo [1,2- a ]pyrazin-3 (7 H)-one, has been used as a hydrogen bonding sensor . This colormetric probe has been used to assess the relative reactivity of hydrogen bonding organocatalysts as well as to measure hydrogen bond strength in pharmaceutically relevant molecules .
Mechanism of Action
Target of Action
It’s known that this compound is used for generating chemiluminescence , suggesting that it may interact with certain enzymes or reactive species in biological systems.
Mode of Action
The compound, also known as Cypridina Luciferin analogue (CLA), generates chemiluminescence through its reaction with superoxide O2– or singlet oxygen . This suggests that the compound may undergo oxidation reactions with these reactive oxygen species, leading to the emission of light.
Biochemical Pathways
Given its chemiluminescent properties, it can be inferred that it may be involved in oxidative stress pathways where reactive oxygen species like superoxide o2– or singlet oxygen are present .
Result of Action
The compound’s chemiluminescent reaction with superoxide O2– or singlet oxygen results in the emission of light . This property is often utilized in research settings, particularly in the study of reactions involving these reactive oxygen species.
Action Environment
The action of 2-Methyl-6-phenyl-7H-imidazo[1,2-a]pyrazin-3-one is likely influenced by factors such as the presence and concentration of reactive oxygen species, pH, temperature, and other conditions that may affect oxidative reactions . .
properties
IUPAC Name |
2-methyl-6-phenylimidazo[1,2-a]pyrazin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-13(17)16-8-11(14-7-12(16)15-9)10-5-3-2-4-6-10/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFAZZHPAZFANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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